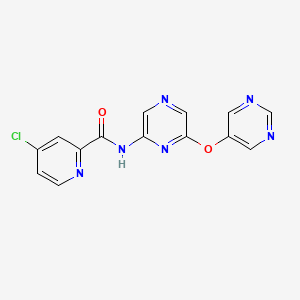

4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloropyridine-2-carboxylic acid with 6-hydroxypyrazine-2-carboxamide under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction could lead to the formation of a corresponding amine.

Scientific Research Applications

4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide

- N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide

- N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide

- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Biological Activity

4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide, also referred to as VU0431316, is a compound of significant interest in pharmacological research, particularly for its activity as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C12H10ClN5O2

- Molecular Weight: 283.69 g/mol

- CAS Number: 1620203-63-5

VU0431316 acts primarily as a non-competitive antagonist at the mGlu5 receptor, binding at an allosteric site. This interaction modulates receptor activity without directly competing with the endogenous ligand, glutamate. The compound has demonstrated an affinity for the mGlu5 receptor with a Ki value of 37 nM and an IC50 of 85 nM in human receptors .

Pharmacological Profile

VU0431316 exhibits a favorable pharmacokinetic profile characterized by:

- Moderate clearance and good bioavailability in rodent models.

- High permeability in cellular models (MDCK and Caco-2 cells), indicating potential for oral bioavailability.

- Minimal nonspecific binding to plasma proteins and brain homogenates, suggesting effective central nervous system penetration .

In Vitro Studies

In vitro assays have highlighted the following biological activities:

- Anxiolytic Effects: In mouse models (marble burying test), VU0431316 produced dose-dependent anxiolytic effects, supporting its potential use in anxiety disorders .

- Cytotoxicity: Although specific cytotoxicity data for VU0431316 is limited, related compounds have shown anticancer activity against various human cancer cell lines, including lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7) .

Study on Anxiety Disorders

A pivotal study involved administering VU0431316 in a marble burying model to assess its anxiolytic properties. Results indicated that the compound significantly reduced marble burying behavior in a dose-dependent manner, paralleling effects seen with established anxiolytics.

Anticancer Activity Exploration

While direct studies on VU0431316's anticancer effects are sparse, analogs within the same chemical class have exhibited promising results against cancer cell lines. For instance:

- Compound 3g from related studies demonstrated a CC50 of 58.4 µM against HT29 colon cancer cells, outperforming traditional chemotherapeutics like fluorouracil .

Data Tables

| Property | Value |

|---|---|

| mGlu5 Ki | 37 nM |

| Human mGlu5 IC50 | 85 nM |

| Oral Bioavailability | Good |

| Cytotoxicity CC50 | Not directly measured; analogs show efficacy |

Properties

Molecular Formula |

C14H9ClN6O2 |

|---|---|

Molecular Weight |

328.71 g/mol |

IUPAC Name |

4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide |

InChI |

InChI=1S/C14H9ClN6O2/c15-9-1-2-19-11(3-9)14(22)21-12-6-16-7-13(20-12)23-10-4-17-8-18-5-10/h1-8H,(H,20,21,22) |

InChI Key |

UEUUWJVQGWZIJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)NC2=CN=CC(=N2)OC3=CN=CN=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.